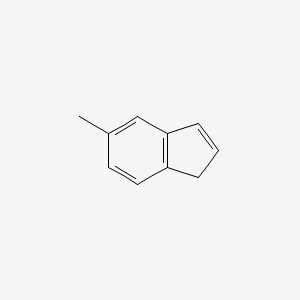

5-Methyl-1H-indene

Beschreibung

Contextualization within Indene (B144670) Chemistry Research

The study of indene and its derivatives forms a significant branch within organic chemistry, driven by the compound's inherent structural features and versatile reactivity. Indene, a bicyclic aromatic hydrocarbon composed of a benzene (B151609) ring fused with a cyclopentene (B43876) ring (C9H8), serves as a foundational scaffold. This core structure is present in numerous natural products and biologically active molecules, exhibiting a range of pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities acs.orgresearchgate.net. Furthermore, indene derivatives are crucial in material science, finding applications in areas such as photovoltaics and fluorescent materials acs.orgresearchgate.net. Their role as ligands in transition-metal-catalyzed reactions, particularly in polymerization processes, is also well-established beilstein-journals.orgwikipedia.org.

5-Methyl-1H-indene (CAS 7480-80-0), with the molecular formula C10H10 and a molecular weight of 130.19 g/mol , is a specific substituted derivative of indene cymitquimica.comguidechem.com. It retains the characteristic fused bicyclic system but features a methyl group attached to the fifth position of the indene ring. This substitution influences its chemical and physical properties, positioning it as a valuable intermediate in organic synthesis and a potential building block for more complex chemical compounds and specialty materials cymitquimica.com. The methyl group's presence can subtly alter reactivity and physical characteristics compared to the parent indene, making it a subject of interest for targeted synthetic applications.

Historical Trajectories and Current Research Imperatives for this compound

While specific historical timelines for this compound are not extensively documented in isolation, its research trajectory is intrinsically linked to the broader evolution of indene chemistry. The industrial utility of indene itself, particularly in the production of indene/coumarone resins, dates back several decades wikipedia.orgt3db.ca. Over time, research has expanded to explore the synthesis and applications of substituted indenes, driven by their potential in medicinal chemistry and advanced materials acs.orgtandfonline.com.

Current research imperatives concerning this compound and related substituted indenes are multi-faceted. Key areas of focus include the development of efficient and selective synthetic methodologies, the exploration of their utility as precursors for novel materials, and their potential incorporation into catalytic systems acs.orgresearchgate.netbeilstein-journals.orgtandfonline.comacs.org. The synthesis of functionalized indenes, including those with specific substitution patterns like this compound, remains an active area, aiming for improved yields, reduced reaction steps, and greater control over stereochemistry acs.orgresearchgate.netacs.org. Research also continues to investigate the structure-activity relationships of indene derivatives for potential therapeutic applications, although specific studies on this compound in this regard are less prominent in the general literature compared to broader indene scaffolds researchgate.netontosight.ai.

Methodological Paradigms in this compound Research

The study and utilization of this compound involve several methodological paradigms, primarily centered around its synthesis, characterization, and application in chemical transformations.

Synthesis: The synthesis of indene derivatives, including this compound, employs a variety of organic synthesis techniques. General approaches for constructing the indene framework often involve transition-metal-catalyzed reactions, such as palladium-catalyzed Suzuki coupling followed by ruthenium-catalyzed ring-closing metathesis, or Lewis acid-catalyzed tandem reactions of α-diazo compounds with propargyl alcohols researchgate.netacs.org. For this compound specifically, synthetic routes may involve reactions such as the coupling of Grignard reagents with halo-indene precursors or nickel-catalyzed transformations chemicalbook.com.

Characterization: Once synthesized, compounds like this compound are characterized using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR) and Mass Spectrometry (MS) are routinely employed to confirm molecular structure, purity, and identify specific functional groups and their positions acs.orgrsc.org.

Reactivity and Applications: this compound, like other indenes, exhibits characteristic reactivity. Indenes are known to readily polymerize wikipedia.org. The indene system possesses a degree of acidity, allowing for deprotonation to form indenyl anions, which are valuable ligands in organometallic chemistry, leading to the formation of indenyl complexes with transition metals beilstein-journals.orgwikipedia.org. This compound itself is primarily utilized as an intermediate in organic synthesis and may be involved in polymerization reactions for the development of specialty materials cymitquimica.com. Its solubility profile indicates it is soluble in organic solvents such as ethanol (B145695) and ether but has limited solubility in water cymitquimica.com.

Data Table: Synthesis Yield of this compound

The following table presents a key research finding regarding the synthesis of this compound, highlighting a specific method and its reported yield.

| Synthesis Method / Reagents | Reaction Conditions | Reported Yield | Reference |

| Reaction of 5-bromo-1H-indene with Methylmagnesium Bromide (or similar Grignard reagent) | Not specified in detail for this specific reaction in the search. | Not specified. | chemicalbook.com |

| Nickel-catalyzed reaction using [nickel(II)dichloride(1,3-bis(diphenylphosphino)propane)] | Diethyl ether, Heating | 93% | chemicalbook.com |

Compound List

this compound

Indene

5-bromo-1H-indene

Methylmagnesium Bromide

[nickel(II)dichloride(1,3-bis(diphenylphosphino)propane)]

Indene/coumarone resins

Indanones

Indinavir

Sulindac

Donepezil

Aminoindanes

Indane-carboxamide derivatives

CGRP receptor antagonists

1-fluoro-5-methyl-1H-indene

5-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid

Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate

Indoxacarb

Structure

3D Structure

Eigenschaften

CAS-Nummer |

7480-80-0 |

|---|---|

Molekularformel |

C10H10 |

Molekulargewicht |

130.19 g/mol |

IUPAC-Name |

5-methyl-1H-indene |

InChI |

InChI=1S/C10H10/c1-8-5-6-9-3-2-4-10(9)7-8/h2,4-7H,3H2,1H3 |

InChI-Schlüssel |

YLHSETDFVAXPRB-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(CC=C2)C=C1 |

Kanonische SMILES |

CC1=CC2=C(CC=C2)C=C1 |

Andere CAS-Nummern |

7480-80-0 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 5 Methyl 1h Indene and Its Precursors

Classical and Contemporary Synthetic Routes to 5-Methyl-1H-indene

The synthesis of this compound can be achieved through a variety of classical and modern organic chemistry reactions, primarily involving the strategic construction of the fused bicyclic ring system.

Ring Closure Reactions and Cyclization Strategies in this compound Synthesis

The formation of the indene (B144670) core of this compound relies heavily on intramolecular cyclization reactions. These strategies often involve the formation of a new five-membered ring fused to a pre-existing benzene (B151609) ring.

One prominent method involves the Nazarov cyclization , a powerful tool for the synthesis of cyclopentenones, which can be precursors to indenes. wikipedia.orgnih.govrsc.orgrsc.orgbeilstein-journals.org While direct synthesis of this compound via a standard Nazarov cyclization is not commonly reported, modified versions and related electrocyclizations of pentadienyl cation systems derived from p-tolyl precursors can be envisioned. For instance, a divinyl ketone bearing a p-tolyl group could undergo a Lewis acid-promoted 4π-electrocyclic ring closure to form a cyclopentenone intermediate, which could then be further elaborated to this compound.

The intramolecular Heck reaction represents another versatile strategy for the synthesis of indene derivatives. wikipedia.orgresearchgate.netorganicreactions.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. For the synthesis of this compound, a suitable precursor would be a 1-allyl-4-methyl-2-halobenzene. Under palladium catalysis, the aryl-palladium intermediate would undergo an intramolecular insertion with the allyl group, followed by β-hydride elimination to furnish the target molecule. The regioselectivity of the double bond in the final product can often be controlled by the specific reaction conditions and ligands used.

| Cyclization Strategy | General Precursor Structure | Key Reaction Type | Potential for this compound Synthesis |

|---|---|---|---|

| Nazarov Cyclization | p-Tolyl-substituted divinyl ketones | 4π-Electrocyclization | Feasible through multi-step sequence involving intermediate cyclopentenone. |

| Intramolecular Heck Reaction | 1-Allyl-4-methyl-2-halobenzene | Palladium-catalyzed C-C bond formation | Direct and efficient route to the indene core. |

| Friedel-Crafts Alkylation/Acylation | p-Tolyl-substituted propanoyl chloride or related species | Electrophilic aromatic substitution followed by cyclization | Classical approach often leading to indanone precursors. |

Precursor Chemistry and Strategic Functionalization Approaches

The synthesis of this compound is intrinsically linked to the availability and strategic functionalization of its precursors. A common and logical precursor is 5-bromo-1H-indene , which allows for the introduction of the methyl group in a late-stage functionalization step. The synthesis of 5-bromo-1-indanone, a precursor to 5-bromo-1H-indene, can be achieved via a Friedel-Crafts reaction of 3-(3-bromophenyl)propionic acid. chemicalbook.com This indanone can then be reduced and dehydrated to afford 5-bromo-1H-indene. Subsequent cross-coupling reactions, such as a Suzuki or Kumada coupling with a methylating agent (e.g., methylboronic acid or methylmagnesium bromide), can then install the methyl group at the 5-position.

Alternatively, a "bottom-up" approach can be employed, starting with a p-tolyl-containing building block. For instance, the reaction of the p-tolyl radical with allene (B1206475) or methylacetylene has been shown to produce a mixture of methylindenes, including this compound. rsc.orgresearchgate.net This gas-phase reaction highlights a more fundamental approach to the molecule's formation. In solution-phase synthesis, p-tolualdehyde or p-methylacetophenone can serve as starting materials for the elaboration of the five-membered ring through various condensation and cyclization sequences.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its derivatives has benefited significantly from the development of various catalytic systems.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Rhodium, Ruthenium)

Transition metals, particularly from the platinum group, are widely used to catalyze the formation of the indene scaffold.

Palladium catalysis is arguably the most versatile for indene synthesis. As mentioned, the intramolecular Heck reaction is a powerful tool. wikipedia.orgorganicreactions.org Furthermore, palladium-catalyzed cross-coupling reactions are essential for the functionalization of indene precursors, such as the methylation of 5-bromo-1H-indene. mdpi.com Tandem palladium-catalyzed processes, such as a sequence of intermolecular and intramolecular Heck reactions, can also be employed to construct highly substituted indenes from simpler starting materials. nih.gov

Rhodium catalysts have also found application in the synthesis of indene derivatives. organic-chemistry.org For example, rhodium-catalyzed [4+1] cycloadditions of vinylallenes with CO can lead to the formation of cyclopentenones, which are precursors to indenes. While specific examples for this compound are scarce, the general methodology holds promise for its synthesis from appropriately substituted starting materials.

Ruthenium catalysts are known to promote a variety of cyclization reactions. organic-chemistry.org Ruthenium-catalyzed ring-closing metathesis (RCM) of a diene precursor derived from a p-tolyl starting material could provide a viable route to a dihydroindene, which could then be oxidized to this compound. Additionally, ruthenium-catalyzed C-H activation/annulation reactions are emerging as a powerful strategy for the construction of fused ring systems.

| Transition Metal | Catalytic Reaction | Applicability to this compound Synthesis |

|---|---|---|

| Palladium | Intramolecular Heck Reaction, Suzuki/Kumada Coupling | Direct cyclization and late-stage functionalization. |

| Rhodium | [4+1] Cycloaddition, C-H Activation | Potential for novel cyclization strategies from functionalized precursors. |

| Ruthenium | Ring-Closing Metathesis, C-H Annulation | Route to dihydroindene precursors and direct C-H functionalization approaches. |

Organocatalytic and Asymmetric Synthesis Methods

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and unique selectivity. mdpi.comnih.govrsc.org For the synthesis of substituted indenes, organocatalytic Michael additions, aldol (B89426) condensations, and pericyclic reactions can be employed to construct the five-membered ring. For instance, a chiral amine or Brønsted acid catalyst could be used to promote an enantioselective intramolecular Michael addition of a nucleophile onto an α,β-unsaturated system attached to a p-tolyl group, setting a key stereocenter in a precursor to a chiral derivative of this compound.

Asymmetric synthesis of indene derivatives is of great interest, particularly for applications in medicinal chemistry and materials science. uwindsor.caresearchgate.net The use of chiral transition metal catalysts, for example, in the intramolecular Heck reaction with a prochiral substrate, can lead to the formation of enantioenriched indenes. Similarly, chiral organocatalysts can be employed in various cyclization strategies to induce asymmetry. While the direct asymmetric synthesis of this compound itself is not a primary focus due to its achiral nature, the development of asymmetric methods for the synthesis of its chiral derivatives is an active area of research.

Green Chemistry Principles and Sustainable Syntheses of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. ijsr.nettext2fa.irnih.govresearchgate.net In the context of this compound synthesis, several aspects of green chemistry can be considered.

One key principle is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. jocpr.commonash.edunih.govrsc.org Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts. Therefore, synthetic routes to this compound that rely on catalytic cycloisomerization or addition reactions would be preferred from an atom economy perspective over multi-step sequences involving protecting groups and stoichiometric reagents.

The use of sustainable solvents is another important consideration. ijsr.nettext2fa.irnih.govresearchgate.net Traditional organic solvents often pose environmental and health risks. Research into performing transition metal-catalyzed reactions, such as the Heck reaction, in water or other environmentally benign solvents is an active area. nih.gov The development of solvent-free reaction conditions is an even more sustainable approach.

Finally, the use of catalysis itself is a cornerstone of green chemistry. Catalysts, by their nature, are used in small amounts and can be recycled and reused, reducing waste and energy consumption. The development of highly active and robust catalysts for the synthesis of this compound is therefore a key goal for a more sustainable chemical industry.

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Atom Economy | Favoring catalytic cycloisomerization and addition reactions over multi-step syntheses with stoichiometric byproducts. |

| Sustainable Solvents | Utilizing water or bio-based solvents for catalytic reactions; developing solvent-free conditions. |

| Catalysis | Employing highly active and recyclable transition metal or organocatalysts to reduce waste and energy consumption. |

Atom-Economical and Solvent-Free Syntheses

Atom economy is a foundational concept in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. cas.orgnih.gov Syntheses with high atom economy are inherently less wasteful. Methodologies such as tandem reactions, multicomponent reactions (MCRs), and solvent-free syntheses are pivotal in achieving this goal for indene derivatives.

One-pot tandem or cascade reactions are particularly effective, as they combine multiple synthetic steps without isolating intermediates, thereby saving solvents, reagents, and energy. A notable example is the facile synthesis of highly substituted indenes through a BF₃·OEt₂ catalyzed tandem reaction involving α-diazo-esters and propargyl alcohols, which proceeds under mild conditions. acs.org Similarly, catalyst-free, one-pot multicomponent reactions have been developed to produce indene frameworks from simple starting materials, offering advantages like mild conditions and simple workup procedures. researchgate.net Another approach involves a metal-free Brønsted acid-promoted two-component reaction between cinnamaldehydes and sulfonamides, which provides a range of functionalized indenes from readily available materials in a simple and atom-economical manner. organic-chemistry.org

Solvent-free synthesis represents an ideal green chemistry scenario, as solvents often account for the majority of waste in a chemical process. cas.org A direct and highly relevant example is the formation of this compound through the gas-phase reaction of the para-tolyl radical with allene or methylacetylene. uhmreactiondynamics.orgrsc.org This reaction proceeds under single collision conditions, entirely circumventing the need for a solvent and forming the target molecule with high efficiency. uhmreactiondynamics.orgrsc.orgresearchgate.net The principles of solvent-free synthesis are also being applied more broadly, for instance, in organocatalytic reactions that can be run at room temperature without any solvent, offering a robust and attractive option for preparing chiral molecules. nih.gov

Atom-Economical and Solvent-Free Synthetic Methods for Indenes

| Methodology | Reactants | Catalyst/Conditions | Key Atom-Economical/Solvent-Free Feature | Reference |

|---|---|---|---|---|

| Gas-Phase Radical Reaction | p-Tolyl radical, Allene/Methylacetylene | Single collision conditions | Completely solvent-free; direct formation of this compound. | uhmreactiondynamics.orgrsc.orgresearchgate.net |

| Tandem Reaction | α-Diazo-esters, Propargyl alcohols | BF₃·OEt₂ | Multiple bonds formed in a single operation, maximizing atom incorporation. | acs.org |

| Two-Component Reaction | Cinnamaldehydes, Sulfonamides | Brønsted acid (metal-free) | Simple addition with minimal byproducts. | organic-chemistry.org |

| Multi-Component Reaction | Amines, Trichloroacetonitrile, Ninhydrin, etc. | Catalyst-free, one-pot | High convergence and efficiency by combining multiple reactants in one step. | researchgate.net |

Eco-Friendly Reaction Development

The development of catalysts based on abundant and non-toxic metals is another cornerstone of eco-friendly synthesis. Researchers have created a sustainable catalytic route to indenes using a catalyst based on cobalt, an abundant and inexpensive first-row transition metal. uva.nl This bio-inspired approach utilizes metallo-radical catalysis, moving away from the reliance on expensive and less sustainable noble metals like palladium or rhodium. uva.nl One-pot processes also contribute to eco-friendlier syntheses by minimizing waste and energy consumption associated with the separation and purification of intermediates. The synthesis of indene from 1-indanone (B140024), for example, can be achieved in a one-pot process using a tandem catalysis system composed of Cu/SiO₂ and HZSM-5, achieving high yields. rsc.org Such strategies, which streamline reaction sequences, are integral to making chemical manufacturing more sustainable. researchgate.net

Eco-Friendly Synthetic Approaches for Indenes and Precursors

| Methodology | Key Feature | Example/Benefit | Reference |

|---|---|---|---|

| Green Solvent Substitution | Replacement of VOCs | Use of 2-MeTHF and CPME in dimethindene (B1670660) synthesis improved overall yield and reduced waste. | mdpi.com |

| Sustainable Catalysis | Use of abundant, non-noble metals | A cobalt-based complex provides a cheap and sustainable route to various indene derivatives. | uva.nl |

| One-Pot Tandem Catalysis | Elimination of intermediate purification | Synthesis of indene from 1-indanone using a Cu/SiO₂ and HZSM-5 catalyst system improves efficiency and reduces waste. | rsc.org |

| Mild Reaction Conditions | Lower energy consumption | Brønsted acid-catalyzed cyclizations can proceed under mild conditions, reducing energy requirements. | organic-chemistry.org |

Elucidation of Reactivity and Reaction Mechanisms of 5 Methyl 1h Indene

Electrophilic Aromatic Substitution Reactions on the 5-Methyl-1H-indene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. In this compound, the benzene (B151609) ring is susceptible to electrophilic attack. The methyl group is an activating and ortho-, para- directing substituent. However, the fused cyclopentene (B43876) ring also influences the electronic distribution and steric accessibility of the aromatic positions.

The regioselectivity of EAS on this compound is primarily directed by the methyl group. Electrophilic attack is expected to occur preferentially at positions ortho and para to the methyl group, which are positions 4 and 6, and position 7, respectively. The mechanism follows the general EAS pathway: formation of a sigma complex (arenium ion) through the attack of the pi system on the electrophile, followed by deprotonation to restore aromaticity.

While specific detailed mechanistic studies for this compound are limited in the provided search results, general principles of EAS on substituted benzenes apply. For instance, nitration, halogenation, Friedel-Crafts alkylation, and acylation are common EAS reactions. The exact product distribution (regioselectivity) will depend on the specific electrophile and reaction conditions, with steric factors from the fused ring also playing a role. For example, bromination of indan-1-one derivatives showed regioselectivity influenced by substituents on the aromatic ring and reaction conditions (acidic vs. basic) researchgate.net.

Directed functionalization strategies often involve the use of directing groups to guide electrophilic attack to specific positions. While this compound itself has a directing methyl group, more sophisticated functionalization might involve temporary attachment of a directing group or leveraging existing functional groups if present in derivatives. For example, in the synthesis of indene (B144670) derivatives, metal-catalyzed C-H functionalization has been employed, offering routes to regioselective substitution acs.org.

Cycloaddition Reactions Involving the Indene Scaffold

The presence of the double bond in the five-membered ring of this compound makes it a potential participant in cycloaddition reactions, particularly Diels-Alder reactions and related pericyclic transformations.

Indene derivatives can act as dienophiles or, under specific conditions, as dienes in cycloaddition reactions. The double bond in the cyclopentene ring is electron-rich and can react with electron-deficient dienophiles. While direct Diels-Alder reactions where the indene acts as a diene are less common due to the aromaticity of the fused benzene ring, the double bond can participate as a dienophile.

Research has shown that indene frameworks can be formed through cycloaddition reactions cdnsciencepub.comnih.govrsc.orgescholarship.orgthieme-connect.deuc.ptcdnsciencepub.comresearchgate.net. For instance, ruthenium-mediated cycloaromatization of dienynes can lead to the formation of dihydroindene complexes nih.govescholarship.orgresearchgate.net. Intramolecular Diels-Alder (IMDA) reactions are a powerful tool for constructing fused ring systems, and indene derivatives can be products or participants in such reactions cdnsciencepub.comcdnsciencepub.comresearchgate.net. For example, intramolecular Diels-Alder reactions of 2H-thiopyran derivatives can lead to trans-octahydro-3a-methyl-1H-indene derivatives cdnsciencepub.com.

The indene scaffold, particularly in its dihydro or octahydro forms, can participate in reactions with dienynes. Ruthenium-catalyzed cycloaromatization of acyclic enediynes and dienynes has been shown to produce ruthenium arene complexes of dihydroindene derivatives, including those with methyl substituents nih.govescholarship.orgresearchgate.net. For example, the reaction of a ruthenium complex with 1-ethynyl-2-(1-propynyl)cyclopentene led to the formation of a dihydro-5-methyl-1H-indene complex researchgate.net. These reactions often involve complex mechanistic pathways, including potential p-benzyne intermediates nih.gov.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can affect both the aromatic ring and the cyclopentene moiety.

Oxidation: Oxidation can occur at the methyl group, the allylic positions, or the double bond of the cyclopentene ring, or even lead to ring opening under harsh conditions. For example, oxidation of octahydro-1H-indene derivatives can yield ketones or alcohols vulcanchem.com. The 5-methyl-1-indanone (B1336591) is a related compound that can be synthesized via reduction of 5-methylindene followed by oxidation ontosight.ai. Baeyer-Villiger oxidation is a known reaction for cyclic ketones, and derivatives of this compound-1,3(2H)-dione might undergo such transformations ambeed.com.

Reduction: Reduction can lead to saturation of the double bond in the cyclopentene ring, yielding methyl-substituted octahydroindene derivatives. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a common method for achieving this saturation . For instance, hydrogenation of octahydro-1H-indene derivatives can be monitored by GC-MS . Reduction of indene derivatives can also lead to indanones, as seen in the synthesis of 5-methyl-1-indanone from 5-methylindene ontosight.ai.

Selective Oxidation Methodologies

Selective oxidation of unsaturated organic molecules is a cornerstone of synthetic chemistry, enabling the introduction of oxygen-containing functional groups with controlled regioselectivity and stereoselectivity. While direct literature on the selective oxidation of this compound itself is limited, general principles of indene oxidation can be inferred. The double bond within the cyclopentene ring is susceptible to electrophilic attack, making it a primary target for oxidation.

Epoxidation is a common transformation for alkenes, typically achieved using peroxy acids or metal-catalyzed oxidation systems. For indene derivatives, epoxidation can lead to the formation of indene oxides, which can serve as precursors for further functionalization, such as ring-opening reactions to yield diols or halohydrins. The methyl group at the 5-position is unlikely to be directly involved in the initial oxidation of the double bond but could influence the electronic and steric environment of the indene system.

Research into the oxidation of related cyclic hydrocarbons, such as ionones, using methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide has demonstrated high regio- and stereoselectivity, often yielding epoxides mdpi.com. While not directly on this compound, these studies highlight the potential for selective epoxidation of the double bond in the five-membered ring of indene derivatives under mild conditions.

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction are vital for the synthesis of chiral molecules, enabling the enantioselective transformation of unsaturated bonds. While specific studies detailing the asymmetric hydrogenation of this compound's double bond are not extensively documented in the provided search results, related indene derivatives and similar cyclic olefins have been subjected to such transformations.

Research into the asymmetric hydrogenation of alkenes using transition metal catalysts, particularly those involving rhodium and iridium with chiral phosphine (B1218219) ligands, has seen significant advancements acs.orgdiva-portal.orgresearchgate.net. For instance, iridium-catalyzed asymmetric hydrogenation of unfunctionalized exocyclic C=C bonds in related indene structures has been achieved with high enantioselectivities (up to 98% ee) using chiral phosphine-oxazoline ligands researchgate.net. These catalysts facilitate the addition of hydrogen across the double bond, leading to saturated cyclic systems.

Furthermore, asymmetric transfer hydrogenation, employing formic acid and triethylamine (B128534) as a hydrogen source, has been successfully applied to the reduction of indanone derivatives, yielding chiral indanols with high enantiomeric purity rsc.org. While this targets a carbonyl group rather than a double bond, it illustrates the broader applicability of asymmetric reduction methodologies to indene-based scaffolds. The mechanism typically involves the formation of a chiral π-allyl metal intermediate, followed by stereoselective hydrogen transfer.

Functionalization of the Methyl Group and Allylic Position

The methyl group at the 5-position and the allylic positions within the this compound structure represent potential sites for further chemical modification.

Allylic Position Functionalization: The allylic position, adjacent to the double bond and the aromatic ring, is often activated for various reactions, including radical substitutions, oxidations, and metal-catalyzed functionalizations. For example, studies on the reaction of methylphenyl radicals with allene (B1206475) and methylacetylene have shown the formation of methylindenes, including this compound, through complex reaction pathways involving radical additions and cyclizations, with hydrogen atom loss from the allylic position being a proposed step rsc.orgosti.govrsc.org. This indicates the inherent reactivity of the allylic hydrogens in radical processes.

Methyl Group Functionalization: Direct functionalization of the methyl group on the aromatic ring (position 5) is generally more challenging compared to reactions at the unsaturated ring or allylic positions. However, under specific conditions, such as benzylic radical halogenation or oxidation, the methyl group could potentially be transformed. For example, research on the functionalization of unactivated methyl groups has explored transition metal-catalyzed C-H bond activation acs.org. While specific examples for the methyl group of this compound are not detailed, this area represents a frontier for selective functionalization.

In related indene chemistry, functionalization at various positions, including those analogous to the methyl group and allylic positions, has been achieved through diverse catalytic methods. For instance, palladium-catalyzed reactions have been employed for the synthesis of substituted indenes, involving coupling and cyclization steps that can indirectly lead to functionalization at different sites of the indene core organic-chemistry.org.

Advanced Spectroscopic and Structural Characterization in 5 Methyl 1h Indene Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. For 5-Methyl-1H-indene, both one-dimensional (1D) and multi-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment.

While specific NMR data for this compound (C₁₀H₁₀) is not extensively detailed in the provided search results, these advanced NMR techniques are routinely employed for the structural elucidation of indene (B144670) derivatives.

¹H NMR Spectroscopy : Provides information about the number, type, and environment of hydrogen atoms. For aromatic and aliphatic protons, chemical shifts and splitting patterns (due to spin-spin coupling) reveal neighboring protons.

¹³C NMR Spectroscopy : Identifies the different carbon environments within the molecule, offering insights into the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates directly bonded proton and carbon nuclei, establishing ¹H-¹³C one-bond connectivity. This is vital for assigning specific proton signals to their corresponding carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) : Identifies through-space correlations between protons that are spatially close to each other, even if they are not directly bonded. This is crucial for determining the relative stereochemistry and conformational aspects of molecules.

2D J-Resolved (JRES) Spectroscopy : Separates chemical shift and coupling constant information into two dimensions, aiding in the assignment of complex spectra by resolving overlapping multiplets.

Studies on related indene systems, such as those involving biindenylidenes researchgate.net and indene derivatives in complex molecules acgpubs.orgcdnsciencepub.com, demonstrate the comprehensive application of these 2D NMR techniques for detailed structural assignments, including coupling constants and through-space interactions. For instance, the distinction between E and Z isomers in some indene derivatives was confirmed using variations in chemical shifts and coupling constants, often supported by HMBC and NOESY data cdnsciencepub.com.

The application of solid-state NMR to this compound specifically has not been highlighted in the provided search results. Solid-state NMR is typically employed when studying molecules in their solid form, such as in crystalline materials, polymers, or heterogeneous catalysts, to probe local molecular dynamics and structure without dissolution.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of a compound, thereby confirming its elemental composition. For this compound (C₁₀H₁₀), the calculated exact mass is approximately 130.0783 Da.

Mass spectrometry, particularly Electron Ionization (EI) or Gas Chromatography-Mass Spectrometry (GC-MS), also provides valuable information through fragmentation patterns. These patterns act as a molecular fingerprint, offering clues about the structure and stability of different parts of the molecule. For related methyl-indenes like 1-methylindene (B165137), common fragment ions observed include m/z 130 (molecular ion), m/z 115 (loss of CH₃), and m/z 129 (loss of H) nih.gov. These fragmentation pathways are characteristic of aromatic hydrocarbons and can help confirm the presence of the indene core and the methyl substituent.

Table 1: Key Mass Spectrometry Data (Illustrative based on related compounds)

| Ion Type | m/z (approx.) | Formula (Calculated) | Description | Source Reference (Illustrative) |

| Molecular Ion | 130 | C₁₀H₁₀ | Molecular ion peak of this compound | nih.gov (for 1-methylindene) |

| Fragment Ion | 115 | C₉H₇ | Loss of CH₃ radical from the molecular ion | nih.gov (for 1-methylindene) |

| Fragment Ion | 129 | C₁₀H₉ | Loss of H atom from the molecular ion | nih.gov (for 1-methylindene) |

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Electronic Structure Probing

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about functional groups, bonding, and molecular symmetry.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, typically stretching and bending modes. For aromatic systems like indene, characteristic absorptions include:

C–H stretching (aromatic): ~3100-3000 cm⁻¹ libretexts.org.

C=C stretching (aromatic ring): ~1600-1585 cm⁻¹ and ~1500-1400 cm⁻¹ libretexts.org.

C–H out-of-plane bending (aromatic): ~900-675 cm⁻¹ libretexts.org.

Aliphatic C–H stretching (methyl group): ~3000-2850 cm⁻¹ libretexts.org.

Aliphatic C–H bending (methyl group): ~1370-1350 cm⁻¹ libretexts.org. Studies on indene itself show characteristic IR bands associated with its aromatic and olefinic C-H stretches and ring vibrations oup.comresearchgate.net.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, often complementing IR data. Similar to IR, Raman spectra of aromatic systems exhibit characteristic C-C ring stretching and C-H bending modes.

While specific IR and Raman spectral data for this compound are not detailed in the provided snippets, the general assignments for aromatic and aliphatic hydrocarbons are applicable for interpreting its vibrational spectra.

X-ray Crystallography and Diffraction Studies of this compound Derivatives

For example, the crystal structure of a related compound, 5-Butyl-5-(2-methyl-1H-inden-1-yl)-5H-dibenzo-[b,d]silole, revealed an orthorhombic crystal system (Pbca) with specific unit cell parameters (a = 7.490 Å, b = 18.968 Å, c = 28.635 Å) iucr.org. Another study on an indene derivative, 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione, reported monoclinic symmetry (Cc) with unit cell parameters a = 13.9896 Å, b = 21.9561 Å, c = 7.1643 Å, and β = 91.782° researchgate.net. These studies highlight the detailed structural information obtainable, including bond lengths, angles, and conformational aspects of the indene moiety within more complex molecular frameworks.

Table 2: Illustrative X-ray Crystallographic Data (from related derivatives)

| Compound/Feature | Crystal System | Space Group | Unit Cell Parameters (Å, °) | R-factor | Reference |

| 5-Butyl-5-(2-methyl-1H-inden-1-yl)-5H-dibenzo-[b,d]silole | Orthorhombic | Pbca | a = 7.490(2), b = 18.968(6), c = 28.635(9) | N/A | iucr.org |

| 2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione | Monoclinic | Cc | a = 13.9896(9), b = 21.9561(14), c = 7.1643(5), β = 91.782(6) | 0.0632 | researchgate.net |

| (E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one (related structure) | Triclinic | P | a = 8.1464(7), b = 10.3861(8), c = 13.2507(9), α = 84.898(6)°, β = 89.413(6)°, γ = 80.351(7)° | 0.0648 | cardiff.ac.uk |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is employed to determine the absolute configuration and stereochemistry of chiral molecules. While this compound itself is achiral, ECD spectroscopy has been applied to complex natural products containing indene fragments to elucidate their stereochemistry. For instance, in the study of a clerodane diterpene featuring a hexahydro-1H-indene moiety, ECD spectra were compared with calculated spectra to deduce the absolute configuration of multiple stereocenters jst.go.jpresearchgate.net. This demonstrates the utility of ECD in assigning stereochemistry to molecules incorporating indene ring systems, which would be relevant if chiral derivatives of this compound were synthesized and studied.

Theoretical and Computational Chemistry Studies of 5 Methyl 1h Indene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, ranging from semi-empirical to high-level ab initio calculations, provide a quantitative description of molecular orbitals, electron density distribution, and other key electronic parameters.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic structure of molecules like 5-Methyl-1H-indene. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying the geometries and energies of medium-sized organic molecules. researchgate.net Ab initio methods, while computationally more demanding, can provide highly accurate results for electronic properties.

In computational studies of related methyl indene (B144670) isomers, such as 1- and 2-methyl indene, the B3LYP method has been employed in conjunction with basis sets like the Dunning correlation-consistent polarized double-ζ (cc-pVDZ) to optimize molecular structures and calculate energies and vibrational frequencies. researchgate.net These calculations are crucial for understanding the relative stabilities of different isomers and the energetic landscape of their interconversion. For instance, studies on the isomerization of methyl indene radicals have utilized these methods to map out potential energy surfaces. researchgate.net

Table 1: Representative Computational Methods and Basis Sets in the Study of Indene Derivatives

| Computational Method | Basis Set | Typical Applications |

| Density Functional Theory (B3LYP) | cc-pVDZ | Geometry optimization, energy calculations, frequency analysis |

| M06-2X | 6-311++G(3df,2p) | Reaction mechanism and kinetics studies |

| Coupled Cluster (CCSD(T)) | 6-311++G(3df,2p) | High-accuracy single-point energy calculations |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.com Of particular importance are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior. fiveable.me

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. alrasheedcol.edu.iq A smaller gap generally suggests higher reactivity.

For the parent compound, 1H-indene, and its sila-analogs, theoretical studies have shown that the frontier orbitals are primarily of π-character, delocalized over the bicyclic ring system. koreascience.kr The introduction of a methyl group at the 5-position in this compound is expected to influence the energies and distributions of these frontier orbitals through inductive and hyperconjugative effects, thereby modulating its reactivity compared to the unsubstituted indene.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By mapping potential energy surfaces and characterizing transition states, chemists can gain a deeper understanding of reaction pathways, kinetics, and selectivity.

Transition State Characterization and Activation Energy Calculations

The transition state is a critical point on the potential energy surface that represents the energy maximum along the reaction coordinate. researchgate.net Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which in turn governs the reaction rate.

Computational studies on the isomerization of methyl indene radicals have successfully located and characterized the transition states for various rearrangement pathways. researchgate.net These calculations provide the activation barriers for these processes, offering insights into the feasibility of different isomerization routes. For instance, in the study of 1- and 2-methyl indene radical isomerization, the structures of the transition states were optimized, and their energies were used to determine the reaction barriers. researchgate.net

Potential Energy Surface Mapping and Reaction Pathway Analysis

A potential energy surface (PES) provides a comprehensive depiction of the energy of a molecular system as a function of its geometry. By mapping the PES, chemists can identify stable intermediates, transition states, and the minimum energy paths connecting them, thereby elucidating the complete reaction pathway. mdpi.com

The formation of this compound has been investigated through computational modeling of the reactions of the p-tolyl radical with allene (B1206475) and methylacetylene. researchgate.net These studies have mapped the potential energy surfaces for these reactions, revealing the intricate series of steps involved in the formation of the methylindene product. The calculations show that the reaction proceeds through a series of intermediates and transition states, leading to the final bicyclic aromatic hydrocarbon. researchgate.net

Similarly, the interconversion between different methyl indene isomers has been explored by calculating the potential energy surfaces for their isomerization. researchgate.netrsc.org These studies reveal the energetic profiles of the reaction pathways and help to understand the relative stabilities of the various isomers and the barriers to their interconversion. researchgate.net For example, it has been shown that 3-methylindene and 1-methylindene (B165137) can readily isomerize at elevated temperatures. rsc.org

Conformational Analysis and Stereochemical Predictions

While the indene ring system is largely rigid, substituents can introduce conformational flexibility. Computational methods can be used to explore the different possible conformations of a molecule and to predict their relative energies and populations.

For this compound, the primary source of conformational flexibility would be the rotation of the methyl group. Due to the low rotational barrier around a carbon-carbon single bond, it is expected that the methyl group would rotate freely at room temperature. More complex derivatives of indene, however, could exhibit more intricate conformational landscapes that would warrant detailed computational investigation.

Currently, specific computational studies focusing on the conformational analysis and stereochemical predictions of this compound are not extensively available in the literature. However, the established methodologies used for other organic molecules could be readily applied to investigate these aspects of this compound if required.

Insufficient Data for Comprehensive Analysis of this compound Dynamics

A thorough search of available scientific literature and computational chemistry databases has revealed a significant lack of specific studies on the molecular dynamics of this compound. Consequently, detailed information required to populate a comprehensive analysis of its dynamic behavior and intermolecular interactions through molecular dynamics simulations is not available at this time.

Force Field Selection: A suitable force field, which is a set of parameters used to describe the potential energy of the system, would be chosen. Common force fields include AMBER, CHARMM, GROMOS, and OPLS. The accuracy of the simulation is highly dependent on the quality of the force field parameters for the specific molecule of interest.

System Setup: A simulation box would be created, containing one or more molecules of this compound, often solvated in a chosen solvent like water or an organic solvent to mimic experimental conditions.

Simulation Production: The simulation would be run for a specific duration, typically on the order of nanoseconds to microseconds, to allow the system to explore a representative range of its conformational space.

Trajectory Analysis: The resulting trajectory, which is a record of the positions and velocities of all atoms over time, would be analyzed to extract various properties.

For a comprehensive study of this compound, the following data, which is currently unavailable in the literature, would be essential:

Table 1: Hypothetical Data from Molecular Dynamics Simulations of this compound

| Property | Description | Potential Findings (Hypothetical) |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules, indicating structural stability over time. | Low RMSD values would suggest a rigid structure, while higher values would indicate significant conformational flexibility. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position, highlighting flexible regions of the molecule. | The methyl group and the non-aromatic carbon atoms of the five-membered ring would be expected to show higher RMSF values. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | RDFs between the methyl group's hydrogen atoms and solvent molecules could reveal specific solvation patterns and hydrogen bonding interactions. |

| Interaction Energies | The quantification of non-bonded interactions (van der Waals and electrostatic) between this compound and its environment. | In a simulation with other molecules, this would quantify the strength of intermolecular forces, such as pi-stacking or hydrophobic interactions. |

| Diffusion Coefficient | A measure of the translational mobility of the molecule within the simulation box. | This would provide insight into how the molecule moves through a particular solvent. |

Without dedicated research focusing on the molecular dynamics of this compound, any discussion on its dynamic behavior and interactions would be purely speculative and not grounded in scientific evidence. Future computational studies are necessary to elucidate these properties and provide the data required for a thorough analysis.

Synthesis and Academic Utility of 5 Methyl 1h Indene Derivatives and Analogs

Research into Optoelectronic and Advanced Material Properties based on 5-Methyl-1H-indene Substructures

Investigation of Electronic and Photophysical Properties

The electronic and photophysical properties of organic molecules are fundamental to their utility in advanced materials. These properties govern how a molecule interacts with light, including absorption and emission characteristics, and how it behaves electronically, such as its energy levels and charge transport capabilities. For indene-based compounds, the π-conjugated system of the indene (B144670) core is central to these characteristics.

While extensive research specifically detailing the electronic and photophysical properties of a wide array of this compound derivatives is not broadly documented in readily accessible literature, studies on related methyl-substituted systems and indene-related scaffolds provide insights into the expected behavior. The introduction of a methyl group, as seen in this compound, can subtly alter the electronic distribution within the molecule, potentially influencing its absorption and emission spectra, as well as its frontier molecular orbital (HOMO-LUMO) energy levels.

In analogous systems, methyl substitution has been shown to impact key photophysical parameters. For instance, in studies involving dimeric indium quinolinates, the presence of methyl substituents at the C5 position of the quinoline (B57606) moieties was correlated with higher photoluminescence quantum yields (ΦPL) compared to complexes with other substituents mdpi.com. Similarly, research on indacenodithiophene (IDT) derivatives indicated that methyl substitution on the short-axis resulted in a smaller bandgap and a stronger extinction coefficient, parameters directly related to light absorption efficiency frontiersin.org. Investigations into 4-amino-3-iminoindene tautomers have also revealed differences in their absorption maxima (λmax) and molecular orbital characteristics, underscoring how structural modifications on the indene core can tune electronic and optical properties nih.gov.

The typical parameters investigated in such studies include:

UV-Vis Absorption Spectra: To determine the wavelengths of maximum absorption (λmax) and the intensity of absorption, which are critical for light harvesting.

Fluorescence Emission Spectra: To identify the wavelengths of maximum emission and to quantify fluorescence quantum yields (ΦPL) and excited-state lifetimes, which are crucial for emissive applications.

Electrochemical Properties: Cyclic voltammetry is often employed to determine oxidation and reduction potentials, which are used to estimate HOMO and LUMO energy levels, essential for understanding charge injection and transport in electronic devices.

Table 1: Photophysical Properties of Related Methyl-Substituted Systems (Illustrative)

| Compound Class/System | Key Structural Feature | Property | Observed Effect/Value | Reference |

| Dimeric Indium Quinolinates | Methyl substituent at C5 of quinoline | Photoluminescence Quantum Yield (ΦPL) | Higher compared to other substituents (e.g., 17.2% in film for compound 1, 36.2% in film for compound 4) | mdpi.com |

| Indacenodithiophene (IDT) derivatives | Methyl substitution on short-axis (ID-MeIC vs IDIC) | Bandgap | Smaller | frontiersin.org |

| Indacenodithiophene (IDT) derivatives | Methyl substitution on short-axis (ID-MeIC vs IDIC) | Extinction Coefficient | Stronger | frontiersin.org |

| 4-Amino-3-Iminoindene tautomers | Amino/Imino substitution on indene | λmax (absorption) | Varies between tautomers, indicating sensitivity to electronic structure | nih.gov |

| 5-methyl-3-(2-methylphenyl)-1H-indene | Methyl and phenyl substituents on indene | Computed Properties (e.g., MW) | Molecular Weight: 220.31 g/mol (No experimental photophysical data provided in source) | nih.gov |

Structure-Property Relationship Studies in Materials Science

Understanding how molecular structure influences material properties is paramount in designing functional organic materials for specific applications. For derivatives of this compound, structure-property relationship studies would focus on how modifications to the indene core, particularly the presence and position of the methyl group, affect performance in materials science contexts such as organic electronics.

The indene scaffold itself, and its functionalized analogs, have found utility in materials science. For instance, derivatives of indene-1,3-dione, including those incorporating methyl groups, have been employed as building blocks in the synthesis of dyes for dye-sensitized solar cells researchgate.net. This demonstrates the potential of the indene framework, even in its dione (B5365651) form, to contribute to the development of light-harvesting materials.

The influence of methyl substitution on material properties is a recurring theme in organic semiconductor research. In indacenodithiophene derivatives, the introduction of methyl groups on the short-axis was found to improve crystallinity and lead to more balanced charge transport mobility, contributing to enhanced performance in polymer solar cells frontiersin.org. While this example concerns a different fused ring system, it illustrates the principle that methyl groups can positively impact solid-state packing and charge transport characteristics, which are critical for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Furthermore, the arrangement of molecules in the solid state, known as molecular packing, plays a crucial role in determining charge transport efficiency and optical properties polimi.itacs.org. Structural modifications, including the addition of methyl groups, can significantly alter these packing motifs, thereby influencing intermolecular electronic couplings. Consequently, research in this area aims to correlate specific structural features with observed material properties and device performance.

Table 2: Structure-Property Correlations in Related Indene/Methyl-Substituted Systems (Illustrative)

| Molecular System/Derivative | Structural Modification | Material Property Affected | Observed Impact | Application Context | Reference |

| Indacenodithiophene (IDT) derivatives | Methyl group on short-axis | Crystallinity | Better crystallinity | Organic Solar Cells | frontiersin.org |

| Indacenodithiophene (IDT) derivatives | Methyl group on short-axis | Charge Transport Mobility (overall balance) | More balanced charge transport mobility, leading to improved device performance | Organic Solar Cells | frontiersin.org |

| This compound-1,3(2H)-dione derivatives | Methyl group on indene-1,3-dione core | Utility as functional dyes | Used as building blocks for dyes in solar cells | Dye-sensitized Solar Cells | researchgate.net |

| Indenotetracene derivatives (methoxy-substituted indene) | Methoxy-substitution on indene fused system | Electronic Structure (HOMO-LUMO gap) | Influences electron acceptance properties | Organic Photovoltaics | nih.gov |

Compound List:

this compound

5-methyl-3-(2-methylphenyl)-1H-indene

this compound-1,3(2H)-dione

Advanced Analytical Methodologies and Characterization Techniques for 5 Methyl 1h Indene in Research

Chromatographic Separations (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Isomer Analysis

Chromatographic techniques are fundamental to the analysis of 5-Methyl-1H-indene, providing robust methods for separating it from impurities and its various structural isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed for these purposes.

Gas Chromatography (GC):

GC is particularly well-suited for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is critical for resolving closely related isomers.

Detailed GC data for isomers of this compound, such as 2,3-dihydro-5-methyl-1H-indene and 1-methyl-1H-indene, provide valuable insights into the conditions applicable for this compound itself. nist.govnist.gov For instance, the NIST WebBook documents extensive GC methods for these related compounds, utilizing a range of capillary columns with both polar and non-polar stationary phases. nist.gov The retention index, a key parameter in GC, is determined by comparing the retention time of the analyte to that of linear alkanes.

Table 1: Exemplar Gas Chromatography Conditions for Methylindene Isomers

| Column Type | Stationary Phase | Temperature Program | Application |

|---|---|---|---|

| Capillary | DB-5 (non-polar) | 40°C (5 min), then ramp 4 K/min to 310°C | Analysis of complex hydrocarbon mixtures |

| Capillary | Petrocol DH-100 (non-polar) | 5°C (10 min), ramp 5°C/min to 50°C (48 min), then 1.5°C/min to 195°C | Detailed hydrocarbon analysis in fuels |

This data is illustrative of methods used for methylindene isomers and is directly applicable to the analysis of this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds, and it is also highly effective for the analysis of indene (B144670) derivatives. In reverse-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.

A specific reverse-phase HPLC method has been developed for the analysis of 4-Methyl-1H-indene, an isomer of the target compound. nih.gov This method can be adapted for this compound, demonstrating the utility of HPLC in isomer separation. Furthermore, research on more complex indene adducts has successfully employed HPLC for the fractionation and identification of multiple isomers, underscoring the technique's resolving power. cam.ac.uknih.gov

Table 2: Representative HPLC Method for a Methylindene Isomer

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

This method, developed for 4-Methyl-1H-indene, is suitable for adaptation for this compound analysis. nih.gov

Hyphenated Techniques (GC-MS, LC-MS/MS) in Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification of this compound, especially in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum, or "fingerprint," for each compound.

The existence of GC-MS data for this compound and its isomers is confirmed in chemical databases such as PubChem and the NIST WebBook. nist.govnih.govnih.govnih.govnist.govnih.gov In practice, GC-MS is used to analyze complex matrices, such as petroleum products or environmental samples, to identify and quantify specific methylated indenes. nih.gov The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

For compounds that are not amenable to GC analysis, LC-MS/MS offers a powerful alternative. This technique involves the coupling of HPLC with a tandem mass spectrometer. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. While specific LC-MS/MS studies focused on this compound are not prevalent in the literature, the principles of the technique are broadly applicable. The HPLC method previously described for a methylindene isomer is noted to be compatible with mass spectrometry, indicating the feasibility of LC-MS analysis. nih.gov

Spectrophotometric and Elemental Analysis Techniques for Quantitative and Qualitative Research

Spectrophotometric and elemental analysis provide complementary information for the characterization of this compound.

Spectrophotometric Analysis:

Spectrophotometry measures the interaction of electromagnetic radiation with a substance. UV-Visible and Infrared (IR) spectroscopy are commonly used techniques.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. The NIST database includes a UV/Visible spectrum for the related compound 2,3-dihydro-5-methyl-1H-indene, which can serve as a reference. nist.gov UV-Vis spectroscopy has also been utilized in the characterization of indene-C70 bisadduct isomers. cam.ac.uknih.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. PubChem indicates the availability of vapor-phase IR spectra for this compound, which would be instrumental in confirming its structural features. nih.gov

Elemental Analysis:

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound, elemental analysis would be used to verify its empirical formula, which is derived from its molecular formula, C10H10. guidechem.comnih.gov The theoretical elemental composition can be calculated from the molecular formula and compared with the experimental results to confirm the purity of the sample.

Table 3: Theoretical Elemental Composition of this compound (C10H10)

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 120.11 | 92.26 |

This foundational data is critical for validating the identity and purity of newly synthesized or isolated batches of this compound.

Future Directions and Emerging Research Avenues for 5 Methyl 1h Indene

Integration with Flow Chemistry and Automated Synthesis Paradigms

The chemical industry is increasingly moving towards continuous manufacturing processes to enhance efficiency, safety, and reproducibility. 5-Methyl-1H-indene and its derivatives are amenable to such advancements. Research into integrating these compounds into flow chemistry setups could optimize synthesis yields and purity, particularly for industrial-scale production. For instance, continuous flow reactors (CFRs) offer precise control over reaction parameters such as residence time and temperature, which are crucial for managing the reactivity of indene (B144670) derivatives . Studies on similar indene derivatives have demonstrated the feasibility of achieving high throughputs and yields in CFRs, suggesting a promising path for the scalable synthesis of this compound . Furthermore, the development of automated synthesis platforms could accelerate the discovery of new this compound-based compounds by enabling rapid parallel synthesis and screening of libraries.

Exploitation in Novel Catalytic Systems Design

The indene scaffold is a well-established motif in the design of ligands for organometallic catalysts, particularly in olefin polymerization acs.orguva.nlacs.orgresearchgate.net. The methyl substituent at the 5-position of this compound offers a specific steric and electronic profile that can be leveraged to fine-tune catalyst performance. Research could focus on synthesizing novel ligands incorporating the this compound moiety for applications in:

Olefin Polymerization: Developing new metallocene catalysts with indenyl ligands often leads to polymers with tailored properties. Ligands derived from this compound could offer unique control over stereochemistry and molecular weight distribution in polyolefins acs.orgresearchgate.netrsc.org.

Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands in enantioselective catalytic transformations, such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation, leading to the synthesis of enantiomerically pure fine chemicals and pharmaceuticals au.dk.

Organometallic Catalysis: The compound's structure makes it a potential candidate for incorporation into catalytic systems for a range of reactions, including C-C coupling, oxidation, and reduction processes, building upon the known utility of indene derivatives in organometallic chemistry mdpi.comkallipos.gr.

Potential in Supramolecular Chemistry and Host-Guest Interactions Research

The rigid, planar structure of the indene system, along with the potential for functionalization, makes it an attractive building block for supramolecular architectures. Research could explore the self-assembly properties of this compound derivatives to create novel host-guest systems. The methyl group can influence packing arrangements and binding affinities. Potential areas of investigation include:

Molecular Recognition: Designing receptors or sensors based on this compound frameworks for the selective binding of specific analytes, such as ions or small organic molecules.

Self-Assembly: Investigating the formation of ordered supramolecular structures, such as molecular cages, capsules, or porous materials, through non-covalent interactions involving functionalized this compound units.

Materials Science: Exploring the incorporation of this compound derivatives into functional materials, such as organic semiconductors or components for molecular electronics, where precise molecular arrangement is critical.

Computational Design and Predictive Modeling for New this compound-Based Architectures

Computational chemistry plays a vital role in predicting the properties and designing novel molecules and materials. Density Functional Theory (DFT) and other computational methods can be applied to this compound to:

Predict Reactivity and Properties: DFT calculations can elucidate electronic structures, reaction mechanisms, and spectroscopic properties, guiding synthetic efforts researchgate.netscielo.brwikipedia.orgderpharmachemica.commultidisciplinaryjournals.com. For example, calculating frontier molecular orbital energies (HOMO/LUMO) can predict the compound's behavior as an electron donor or acceptor researchgate.netmultidisciplinaryjournals.com.

Design Novel Derivatives: Computational modeling can be used to design new this compound derivatives with specific electronic or steric properties for targeted applications, such as catalysts or materials jddtonline.infoacs.orgresearchgate.netresearchgate.net. Predictive models, like Quantitative Structure-Activity Relationships (QSAR), can correlate structural features with biological or catalytic activity jddtonline.infoacs.org.

Simulate Interactions: Molecular docking and dynamics simulations can predict how this compound-based molecules interact with biological targets or catalytic active sites, aiding in the rational design of new drugs or catalysts scielo.bracs.orgresearchgate.net.

Q & A

Q. What are the primary synthetic pathways for 5-methyl-1H-indene in laboratory settings?

- Methodological Answer : this compound can be synthesized via gas-phase reactions of para-tolyl radicals with unsaturated hydrocarbons like allene (H₂C=C=CH₂) or methylacetylene (HC≡C-CH₃) under single-collision conditions. This approach minimizes side reactions and allows precise control over product distribution. Experimental setups involve crossed molecular beam systems coupled with laser-induced fluorescence (LIF) detection. Computational modeling, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory, is used to predict reaction dynamics and product branching ratios .

Q. How is the structural characterization of this compound validated post-synthesis?

- Methodological Answer : Structural validation relies on spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography. For example, IR spectroscopy can identify carbonyl stretching frequencies (e.g., 1730 cm⁻¹ for indandione derivatives), while X-ray diffraction resolves stereochemical details in bicyclic systems. Computational tools like density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) validate electronic structures by comparing calculated vibrational spectra with experimental data .

Q. What are the key applications of this compound in organic chemistry?

- Methodological Answer : this compound serves as a precursor for polycyclic aromatic hydrocarbons (PAHs) and functionalized indene derivatives. For instance, its reaction with dehydrodithizone forms spirocyclic compounds via cycloaddition, which are relevant in materials science. Synthetic protocols often involve Mannich reactions with 1,3-indandione to generate pyridine-fused indene derivatives (e.g., 5-methyl-5H-diindeno[1,2-b:2',1'-e]pyridine-10,12-dione) .

Advanced Research Questions

Q. How do computational methods improve the understanding of this compound reaction mechanisms?

- Methodological Answer : Density-functional theory (DFT) with exact-exchange functionals (e.g., B3LYP) predicts reaction exoergicity and transition states. For example, DFT calculations for the para-tolyl radical + methylacetylene system revealed a reaction exoergicity of 149 ± 28 kJ/mol, aligning with experimental translational energy distributions. Hybrid functionals incorporating gradient corrections and exact-exchange terms reduce average absolute deviations in thermochemical data to <3 kcal/mol, enhancing predictive accuracy for atomization energies and ionization potentials .

Q. What structural modifications enhance the bioactivity of indene-based scaffolds?

- Methodological Answer : Substitution at the indene 5-position significantly impacts receptor binding. For serotonin 5-HT₆ receptor agonists, indenylsulfonamides with aryl/heteroaryl sulfonyl groups exhibit Ki values as low as 4.5 nM. Directed synthesis involves multistep routes, such as Horner-Wadsworth-Emmons reactions or AlH₃-mediated reductions of (3-indenyl)acetic acids. Stereoelectronic effects from substituents like imidazothiazole sulfonamides optimize ligand-receptor interactions .

Q. How do experimental and computational results reconcile in studies of indene reaction dynamics?

- Methodological Answer : Discrepancies between experimental product yields and theoretical predictions are analyzed using statistical models (e.g., RRKM) and trajectory simulations. For example, the para-tolyl + allene reaction produces this compound (85% yield), but isotopic labeling (e.g., deuterated reactants) identifies minor pathways like 1-methyl-4-(1-propynyl)benzene formation (5–10%). Frontier molecular orbital (FMO) theory rationalizes regioselectivity in cycloadditions involving electron-rich vs. electron-poor reactants .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.